Bis(1,4)-diphosphoinositol tetrakisphosphate Bis(1,4)-diphosphoinositol tetrakisphosphate 1,4-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 1 and 4.
Brand Name: Vulcanchem
CAS No.: 148077-19-4
VCID: VC21112188
InChI: InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)6(34-44(27,28)36-42(22,23)24)4(32-40(16,17)18)3(31-39(13,14)15)5(1)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5?,6?/m1/s1
SMILES: C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Molecular Formula: C6H20O30P8
Molecular Weight: 820 g/mol

Bis(1,4)-diphosphoinositol tetrakisphosphate

CAS No.: 148077-19-4

Cat. No.: VC21112188

Molecular Formula: C6H20O30P8

Molecular Weight: 820 g/mol

* For research use only. Not for human or veterinary use.

Bis(1,4)-diphosphoinositol tetrakisphosphate - 148077-19-4

Specification

Description 1,4-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 1 and 4.
CAS No. 148077-19-4
Molecular Formula C6H20O30P8
Molecular Weight 820 g/mol
IUPAC Name [(2R,3R,5R,6S)-4-[hydroxy(phosphonooxy)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)6(34-44(27,28)36-42(22,23)24)4(32-40(16,17)18)3(31-39(13,14)15)5(1)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2-,3-,4+,5?,6?/m1/s1
Standard InChI Key JPRSGEHICBPFDB-MBEOBJKWSA-N
Isomeric SMILES [C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
SMILES C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Canonical SMILES C1(C(C(C(C(C1OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

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